Allyl diethylphosphonoacetate
Overview
Description
Synthesis Analysis
The synthesis of allyl diethylphosphonoacetate and its derivatives involves various catalytic and organocatalytic methods. One notable method is the Pd-catalyzed asymmetric allylic alkylation of ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, producing α-fluorophosphonates with high selectivity (Huang et al., 2014). Another method involves phosphine-catalyzed allylic substitution, generating N-protected β-amino phosphonic acid esters with exceptional regiospecificity (Park et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its allyl group and diethylphosphonoacetate moiety. This structure is pivotal for its reactivity and the ability to undergo various chemical transformations. Detailed molecular structure analysis can be achieved through techniques such as NMR spectroscopy, providing insight into the compound's configuration and electronic environment.
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, including sigmatropic rearrangements, allylic substitutions, and copolymerizations. For example, the sigmatropic [2,3]-Wittig rearrangement of α-allylic-heterosubstituted methylphosphonates demonstrates its capability to form rearranged phosphonates under specific conditions (Gulea-Purcarescu et al., 1996).
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are essential for its handling and application in various reactions. These properties depend on the compound's molecular structure and dictate its phase behavior and compatibility with solvents and reagents.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and functional group compatibility, are crucial for its application in synthesis. Its ability to undergo reactions with high regio- and stereoselectivity makes it a valuable tool in the synthesis of complex organic molecules with precise structural requirements.
Scientific Research Applications
Synthesis of α-Aminophosphonic Acids : This compound is used in the synthesis of α-aminophosphonic acids, which have potential applications in herbicides, antibiotics, and enzyme inhibitors (J. Genêt, J. Uziel, & S. Jugé, 1990).
Production of N-protected β-Amino Phosphonic Acid Esters : It enables the phosphine-catalyzed allylic substitution of Morita-Baylis-Hillman acetates to produce these esters, which are significant for their high regiospecificity and as part of a tandem S(N)2'-S(N) reaction (Haeil Park, C. Cho, & M. Krische, 2006).
Preparation of Conjugated Olefins : It's useful in preparing conjugated olefins from allylic acetates and aldehydes, leading to the synthesis of substances like Pellitorine, which have insecticidal properties (Y. Tsukahara, H. Kinoshita, K. Inomata, & H. Kotake, 1984).
Reaction with Ketones : In reactions involving enolizable ketones, this compound acts as a phosphonate carbanion, participating in conjugated additions of enolate ions (E. Muller, A. M. Modro, & T. Modro, 1994).
Synthesis of Phosphonate Derivatives : It plays a role in synthesizing phosphonamide stabilized allylic carbanions, offering new synthetic possibilities as homoenolate anion equivalents (David R. Evans, J. M. Takacs, & K. Hurst, 1979).
Conversion of Cyclopropanols to Allyl Halides : This compound is involved in converting tertiary cyclopropanol sulphonates into 2-substituted allyl bromides, simplifying the method for producing allyl chlorides (Yurii Yu. Kozyrkov & O. Kulinkovich, 2002).
Sigmatropic [2,3]-Wittig Rearrangement : It is used in the [2,3]-Wittig rearrangement of α-allylic-heterosubstituted methylphosphonates, an important reaction in organic synthesis (Mihaela Gulea-Purcarescu et al., 1996).
Synthesis of Chiral α-Fluorophosphonates : It's integral in Pd-catalyzed asymmetric allylic alkylation for producing chiral α-fluorophosphonates with high selectivities, useful in organic synthesis (Ying-Hong Huang et al., 2014).
Synthesis of Allyl and Vinyl Phenyl Sulfones : Allyl diethylphosphonoacetate is used in a base-controlled regioselective synthesis of these sulfones, offering a general method for synthesizing novel vinyl and allyl phenyl sulfones (Dibyendu Dana et al., 2013).
Antimalarial Drug Synthesis : It is utilized in the synthesis of the antimalarial drug FR900098 using the nitroso-ene reaction, simplifying the preparative scheme (A. Fokin et al., 2007).
Antibacterial Activity of Azomethines : Azomethines synthesized from sulphonamides using this compound show promising antibacterial activity against various human pathogens (Apoorva Gupta & Anand K. Halve, 2015).
Mechanism of Action
Target of Action
Allyl diethylphosphonoacetate is an organic phosphorus compound It’s known to react with various organic compounds such as ketones, aldehydes, carboxylic acids, and alkynes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can participate in phosphonation reactions, where it reacts with ketones, aldehydes, carboxylic acids, and alkynes to form phosphonate compounds . It can also participate in Michael addition reactions, reacting with nucleophiles such as amines, alcohols, and thiols to form phosphonate derivatives .
Biochemical Pathways
It’s known to be used in the synthesis of various organic compounds, indicating its involvement in multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 112 g/mL at 25°C . This suggests that it may have good solubility in organic solvents, which could potentially influence its absorption and distribution in biological systems.
Result of Action
It’s known to be used in the synthesis of various organic compounds, including potential inhibitors of htlv-1 protease , indicating that it may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . It’s also important to note that the compound should be handled and stored properly to maintain its stability and efficacy. It should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
Safety and Hazards
Future Directions
While specific future directions for Allyl diethylphosphonoacetate were not found in the search results, it is worth noting that untargeted metabolomics studies and further validation studies should be performed to discover more reliable Biomarkers of Food Intake (BFIs) for individual Allium vegetables and the whole food group .
properties
IUPAC Name |
prop-2-enyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAMOPIWNLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404519 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113187-28-3 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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